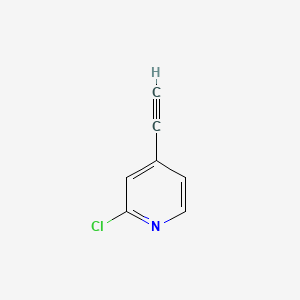

2-Chloro-4-ethynylpyridine

Overview

Description

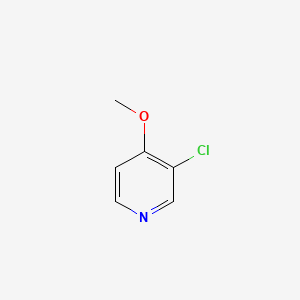

2-Chloro-4-ethynylpyridine is a chemical compound with the molecular formula C7H4ClN . It appears as a crystalline powder or crystals, and its color ranges from white to light brown to green .

Synthesis Analysis

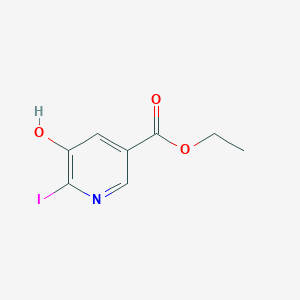

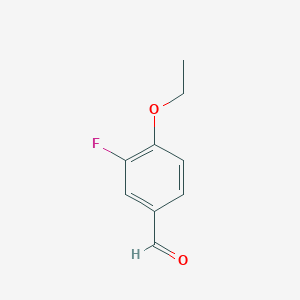

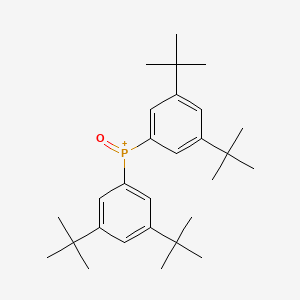

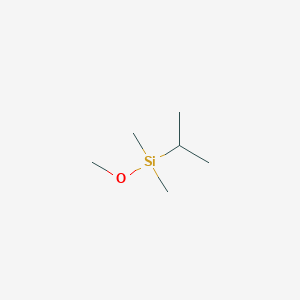

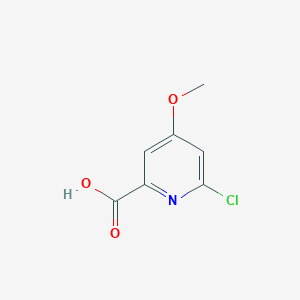

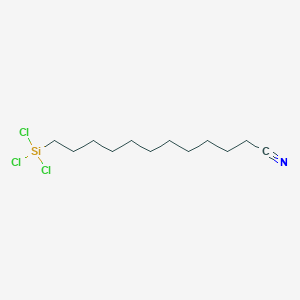

The synthesis of this compound involves the use of 2-chloro-4-trimethylsilanylethynyl-pyridine in tetrahydrofuran (THF) at -78°C. Tetrabutyl ammonium fluoride (TBAF) is added, and the reaction mixture is stirred for 45 minutes at 0°C. The THF is then removed under reduced pressure, and the aqueous mixture is extracted with diethylether. The organic extracts are washed with water and brine, dried, filtered, and concentrated in vacuo. The residue is purified by column chromatography to yield 2-chloro-4-ethynyl-pyridine .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string ClC1=NC=CC(=C1)C#C . The InChI key for this compound is DLEWWBKXDRBGRF-UHFFFAOYSA-N .

Physical and Chemical Properties Analysis

This compound is a crystalline powder or crystals with a color ranging from white to light brown to green .

Scientific Research Applications

Hydrohalogenation and Salt Formation

2-Chloro-4-ethynylpyridine, as a derivative of ethynylpyridines, has been studied in the context of hydrohalogenation. Efficient hydrochlorination of ethynylpyridines, a process where the ethynyl group reacts with hydrochloric acid to form pyridinium salts, has been observed. The formation of these salts enhances the electrophilicity of the ethynyl group, facilitating further chemical reactions. This protocol extends to hydrobromination and hydroiodination using respective acids. However, in cases like acetic acid, where salt formation is less efficient, alternative methods like anion exchange using silver acetate have been used to facilitate reactions such as hydroacetoxylation (Muragishi, Asahara, & Nishiwaki, 2017).

Soil Nitrification Inhibition

Research has identified ethynylpyridine compounds as potent inhibitors of nitrification in soil. Comparisons with other compounds like nitrapyrin and etridiazole showed that ethynylpyridines are effective in inhibiting the conversion of ammonia to nitrate in the soil. This property suggests potential use as fertilizer amendments to retard nitrification of nitrogen in soil, enhancing fertilizer efficiency (McCarty & Bremner, 1990).

Dimerization and Molecular Interactions

Studies on ethynylpyridine dimers have used IR spectroscopy and computational methods to explore their structures and interactions in solvents like tetrachloroethene. Key insights into the formation of hydrogen-bonded complexes involving the ethynyl and pyridine groups have been provided, offering an understanding of the molecule's behavior in different chemical environments (Bakarić & Spanget-Larsen, 2018).

Synthesis and Biological Activity

Research into the synthesis of various derivatives of ethynylpyridines, such as quinazolines, has shown promise in medical applications. These compounds have been evaluated for their cytotoxic properties and activity against Mycobacterium tuberculosis. Molecular docking studies offer insights into their potential mechanisms of action, suggesting their applicability in drug development (Dilebo et al., 2021).

Safety and Hazards

2-Chloro-4-ethynylpyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

- These receptors are found on cell membranes and are involved in regulating various physiological responses, including blood pressure, neurotransmitter release, and nerve activity .

Target of Action

Mode of Action

- Upon binding to these receptors, it leads to several effects:

- Activation of alpha-2 adrenoceptors results in vasodilation and decreased blood pressure. The compound’s interaction with these receptors can cause sedative effects. By modulating ion channels, it hyperpolarizes nerve cells, affecting their excitability .

Properties

IUPAC Name |

2-chloro-4-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN/c1-2-6-3-4-9-7(8)5-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEWWBKXDRBGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634081 | |

| Record name | 2-Chloro-4-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945717-09-9 | |

| Record name | 2-Chloro-4-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-4-ETHYNYLPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diisooctyl 2,2'-[(dimethylstannylene)bis(thio)]diacetate](/img/structure/B1592504.png)

![5-Chloropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1592513.png)